![molecular formula C12H17BrN2O2 B13226099 tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13226099.png)
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a bromoethyl substituent
Vorbereitungsmethoden
The synthesis of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-(1-bromoethyl)pyridine.
Reaction with tert-Butyl Carbamate: The 5-(1-bromoethyl)pyridine is then reacted with tert-butyl carbamate under specific conditions to form the desired product.
The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like sodium bicarbonate. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong acids or bases for hydrolysis .
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The carbamate group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a similar structure but lacks the pyridine ring, which may affect its reactivity and applications.
tert-Butyl (4-bromophenyl)carbamate:
The unique combination of the bromoethyl group and the pyridine ring in this compound makes it distinct and valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H17BrN2O2 |
|---|---|
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
tert-butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(13)9-5-6-10(14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,14,15,16) |
InChI-Schlüssel |
KLQKSWJMWUFRFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


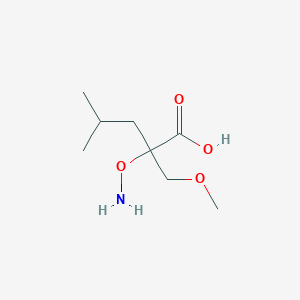
![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)


![3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13226028.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13226029.png)

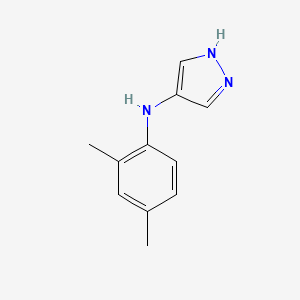
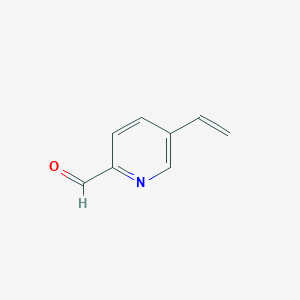
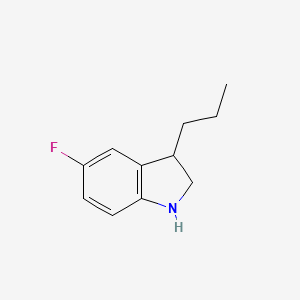

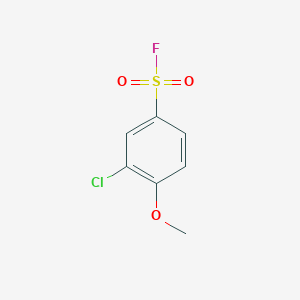

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B13226074.png)
